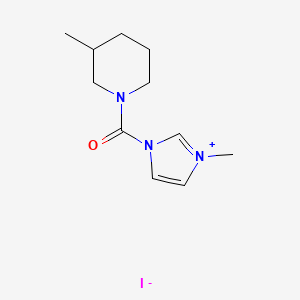

![molecular formula C9H9BrN2O2 B2401353 3-[(2-Bromoacetyl)amino]benzamide CAS No. 140215-77-6](/img/structure/B2401353.png)

3-[(2-Bromoacetyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

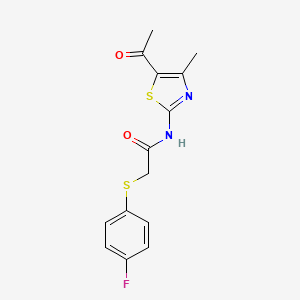

“3-[(2-Bromoacetyl)amino]benzamide” is a biochemical compound used for proteomics research . It has a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 .

Synthesis Analysis

While specific synthesis methods for “3-[(2-Bromoacetyl)amino]benzamide” were not found, benzamides, a significant class of amide compounds, can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “3-[(2-Bromoacetyl)amino]benzamide” is represented by the SMILES string: C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Bromoacetyl)amino]benzamide” include a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 . The compound is expected to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

Proteomics Research

“3-[(2-Bromoacetyl)amino]benzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Antioxidant Activity

Benzamide compounds, which include “3-[(2-Bromoacetyl)amino]benzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals in the body, which helps prevent cell damage.

Antibacterial Activity

These compounds also show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.

Metal Chelating Activity

Some benzamide compounds have been shown to exhibit effective metal chelating activity . This means they can bind to metal ions, which can be useful in various applications, such as the treatment of metal poisoning.

Synthesis of Biologically Active Derivatives

The multicomponent reactions of “3-[(2-Bromoacetyl)amino]benzamide” with aromatic aldehydes and malononitrile can generate potentially biologically active pyran and pyridine derivatives . These derivatives could have various applications in medicinal chemistry.

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They can serve as synthetic intermediates in the production of other compounds.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-[(2-Bromoacetyl)amino]benzamide is currently under investigation. Benzamide analogues have been known to act as allosteric activators of human glucokinase .

Mode of Action

It is suggested that benzamide analogues interact with the allosteric site of glucokinase, leading to an increase in the catalytic action of glucokinase .

Biochemical Pathways

Benzamide analogues have been shown to activate glucokinase, which plays a key role in the regulation of carbohydrate metabolism .

Result of Action

Activation of glucokinase by benzamide analogues can lead to significant hypoglycemic effects, which could be beneficial for the therapy of type-2 diabetes .

properties

IUPAC Name |

3-[(2-bromoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIILLVTXLPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromoacetyl)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)

![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}diethylamine](/img/structure/B2401278.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)

![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)